molecular formula C8H17N B13602491 3-(2,2-Dimethylpropyl)azetidine

3-(2,2-Dimethylpropyl)azetidine

Cat. No.: B13602491
M. Wt: 127.23 g/mol
InChI Key: VNVOYYSIUYHZQH-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is characterized by its azetidine ring, which is substituted with a 2,2-dimethylpropyl group at the third position. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for azetidines often involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are tailored to ensure efficient production.

Types of Reactions:

    Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of corresponding N-oxides.

    Reduction: Reduction of azetidines can yield amines or other reduced nitrogen-containing compounds.

    Substitution: Azetidines can participate in nucleophilic substitution reactions, where the ring strain facilitates the opening of the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.

Major Products:

  • The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines.

Chemistry:

Biology:

  • In biological research, azetidines are explored for their potential as enzyme inhibitors and bioactive molecules.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropyl)azetidine involves its interaction with molecular targets through its strained ring system. The ring strain facilitates the opening of the azetidine ring, allowing it to react with various biological molecules. This reactivity can be harnessed in enzyme inhibition, where the compound binds to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

3-(2,2-dimethylpropyl)azetidine

InChI

InChI=1S/C8H17N/c1-8(2,3)4-7-5-9-6-7/h7,9H,4-6H2,1-3H3

InChI Key

VNVOYYSIUYHZQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CNC1

Origin of Product

United States

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